2,4-dioxo-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-sulfonamide
Description
This compound features a tetrahydropyrimidine core substituted with a sulfonamide group at position 5 and a thiazolo[5,4-b]pyridine moiety linked via a phenyl ring at position 2. The thiazolo[5,4-b]pyridine scaffold is notable for its pharmacological relevance, particularly in kinase inhibition and anticancer activity .
Properties
CAS No. |
899946-05-5 |
|---|---|
Molecular Formula |
C16H11N5O4S2 |
Molecular Weight |
401.42 |
IUPAC Name |
2,4-dioxo-N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]-1H-pyrimidine-5-sulfonamide |
InChI |
InChI=1S/C16H11N5O4S2/c22-13-12(8-18-16(23)20-13)27(24,25)21-10-4-1-3-9(7-10)14-19-11-5-2-6-17-15(11)26-14/h1-8,21H,(H2,18,20,22,23) |
InChI Key |
DPPMYWONTKUJQZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)NS(=O)(=O)C2=CNC(=O)NC2=O)C3=NC4=C(S3)N=CC=C4 |
solubility |
not available |
Origin of Product |
United States |
Mechanism of Action
Target of Action
The primary target of this compound is the Phosphoinositide 3-Kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer.
Mode of Action
The compound interacts with its target, PI3K, by inhibiting its activity. The structure−activity relationships (SAR) study showed that sulfonamide functionality was important for PI3Kα inhibitory activity. The N-heterocyclic core of the compound was directly involved in the binding to the kinase through key hydrogen bonds interaction.
Pharmacokinetics
Its inhibitory activity on pi3kβ was approximately 10-fold reduced.
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the presence of certain functional groups at specific positions of the phenyl ring can enhance the compound’s activity. Additionally, the compound’s synthesis involves reactions that are sensitive to conditions such as temperature and the presence of certain reagents
Biochemical Analysis
Biochemical Properties
It has been reported that thiazolo[4,5-b]pyridines, the class of compounds it belongs to, can interact with a wide range of enzymes, proteins, and other biomolecules.
Cellular Effects
Thiazolo[4,5-b]pyridines have been reported to exhibit high antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities. These activities suggest that the compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Biological Activity
2,4-dioxo-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-sulfonamide is a complex organic compound with significant potential in medicinal chemistry. Its structure incorporates a thiazolo[5,4-b]pyridine moiety and a sulfonamide group, which are critical for its biological activity. This article explores the compound's biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C16H11N5O4S2 |
| Molecular Weight | 401.42 g/mol |
| IUPAC Name | 2,4-dioxo-N-[3-(thiazolo[5,4-b]pyridin-2-yl)phenyl]-1H-pyrimidine-5-sulfonamide |
| CAS Number | 899946-05-5 |
The biological activity of 2,4-dioxo-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-sulfonamide primarily involves its role as an enzyme inhibitor. Notably, it has been studied for its inhibitory effects on phosphoinositide 3-kinases (PI3K), which are crucial in various cellular processes including growth and metabolism.
Enzymatic Inhibition
Research indicates that this compound exhibits potent inhibitory activity against PI3K isoforms. For instance:
- IC50 Values : The compound showed an IC50 value of approximately 3.6 nM against PI3Kα, indicating high potency. In contrast, its inhibitory effect on PI3Kβ was significantly lower (approximately 10-fold reduced) .
This differential activity suggests that the compound can selectively target specific isoforms of PI3K, which may be beneficial in designing targeted therapies for diseases such as cancer.
Structure-Activity Relationships (SAR)
The SAR studies highlight the importance of specific functional groups in the compound's activity:
- Sulfonamide Group : Essential for maintaining high inhibitory potency against PI3Kα. Variations in the aryl substituents significantly impacted activity; for example, replacing the pyridyl group with phenyl led to a drastic reduction in potency .
Key Findings from SAR Studies
- Electron-deficient Aryl Groups : Compounds with electron-deficient aryl groups exhibited stronger interactions with the active site of PI3Kα due to enhanced acidic properties of the sulfonamide NH proton.
- Substituent Variations : The presence of specific substituents on the thiazolo[5,4-b]pyridine moiety was critical for maintaining high levels of enzymatic inhibition .
Biological Applications
The potential applications of 2,4-dioxo-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-sulfonamide span several fields:
1. Anticancer Activity
- The inhibition of PI3K pathways is particularly relevant in cancer biology as aberrant PI3K signaling is often implicated in tumorigenesis.
2. Antimicrobial Properties
- Preliminary studies suggest that derivatives based on this compound may exhibit antibacterial and antifungal activities due to their structural similarities to known bioactive molecules .
3. Enzyme Modulation
- Beyond PI3K inhibition, there is potential for this compound to modulate other enzyme activities relevant to metabolic disorders and inflammation .
Case Study 1: Inhibition of PI3K Isoforms
A study demonstrated that a derivative of this compound effectively inhibited multiple isoforms of PI3K with varying degrees of potency. The research highlighted how structural modifications could enhance selectivity and efficacy against specific cancer cell lines.
Case Study 2: Antimicrobial Testing
In vitro assays revealed that certain derivatives exhibited significant antimicrobial activity against common pathogens such as E. coli and S. aureus. These findings suggest that further exploration into the antimicrobial properties could lead to new therapeutic agents .
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of thiazolo[5,4-b]pyridine exhibit promising anticancer properties. For instance, compounds containing the thiazolo[5,4-b]pyridine moiety have been shown to inhibit the activity of phosphoinositide 3-kinase (PI3K), a key player in cancer cell proliferation and survival. A study highlighted that certain thiazolo derivatives demonstrated potent PI3K inhibitory activity with an IC50 value as low as 3.6 nM, suggesting their potential as anticancer agents .
Antimicrobial Properties
The sulfonamide group present in the compound enhances its antibacterial and antifungal activities. Several studies have demonstrated that thiazolo derivatives possess significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. For example, specific thiazolo[3,2-a]pyrimidine derivatives showed good antibacterial activity with minimum inhibitory concentrations (MIC) in the range of 6.25 mg/mL . This suggests that the compound may be effective against various pathogenic microorganisms.
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships of this compound is crucial for optimizing its biological efficacy. The sulfonamide functionality has been identified as a vital structural unit influencing PI3Kα inhibitory activity. Variations in substituents on the thiazolo and pyridine rings significantly affect potency and selectivity against different PI3K isoforms .
Table 1: Structure-Activity Relationships of Thiazolo Derivatives
| Compound | Structure | IC50 (nM) | Activity Type |
|---|---|---|---|
| 19a | Thiazolo[5,4-b]pyridine with sulfonamide | 3.6 | PI3K Inhibition |
| 19b | 2-Chloro-4-fluorophenyl sulfonamide | 4.6 | PI3K Inhibition |
| 19c | 5-Chlorothiophene-2-sulfonamide | 8.0 | PI3K Inhibition |
| Various | Thiazolo derivatives | Varies | Antimicrobial Activity |
Enzymatic Inhibition
The binding affinity of the compound to PI3K is facilitated by hydrogen bonding interactions with critical residues in the enzyme's active site. Molecular docking studies have shown that the thiazolo core interacts favorably within the ATP binding pocket of PI3Kα, forming essential hydrogen bonds that stabilize the enzyme-inhibitor complex .
Antimicrobial Mechanism
For antimicrobial activity, compounds with sulfonamide groups are known to inhibit bacterial folic acid synthesis by competing with para-aminobenzoic acid (PABA), a substrate necessary for bacterial growth . This mechanism highlights the importance of the sulfonamide moiety in enhancing the compound's efficacy against microbial pathogens.
Case Studies
Several case studies have documented the synthesis and biological evaluation of thiazolo derivatives similar to our compound of interest.
Case Study: Synthesis and Evaluation of Thiazolo Derivatives
A study synthesized a series of thiazolo[3,2-a]pyrimidin-5-ones and evaluated their antibacterial activities against Mycobacterium tuberculosis using broth dilution methods. Some derivatives exhibited significant antitubercular activity, indicating their potential for further development as therapeutic agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazolo[5,4-b]pyridine Derivatives with Sulfonamide Substituents
- N-(2-Methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)methanesulfonamide (CAS: 912624-95-4) Structural Differences: Contains a methyl group on the phenyl ring instead of the tetrahydropyrimidine-sulfonamide system. Functional Impact: The absence of the tetrahydropyrimidine-dione core likely reduces hydrogen-bonding capacity and metabolic stability compared to the target compound .
N-(3-(Thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide (CAS: 863595-16-8)
Tetrahydropyrimidine-Sulfonamide Derivatives
- N-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide (CAS: 1094715-34-0)
Thiazolo[5,4-b]pyridine-Based Kinase Inhibitors
- Compound 6h (3-(Trifluoromethyl)phenyl-substituted derivative) Activity: Exhibits moderate c-KIT inhibition (IC50 = 9.87 µM) due to the hydrophobic interaction of the trifluoromethyl group with kinase binding pockets .
Compound 1 (Imidazo[4,5-d]thiazolo[5,4-b]pyridine derivative)
Key Research Findings and Data
Discussion of Structural-Activity Relationships (SAR)
- Thiazolo[5,4-b]pyridine Scaffold : Essential for kinase inhibition (e.g., c-KIT) due to planar structure and nitrogen positioning, which mimic purine rings in ATP .
- Sulfonamide Group : Enhances solubility and forms hydrogen bonds with catalytic lysine residues in kinases .
- Phenyl Linker : Optimizes spatial orientation for binding pocket access; substituents like trifluoromethyl (in 6h) improve hydrophobic interactions .
Q & A
Q. What synthetic methodologies are recommended for preparing 2,4-dioxo-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-1,2,3,4-tetrahydropyrimidine-5-sulfonamide, and how can reaction efficiency be optimized?
- Methodological Answer : The compound’s sulfonamide moiety suggests coupling between a sulfonyl chloride and an amine-containing heterocycle. A validated approach involves using 3-picoline or 3,5-lutidine as a base with catalytic N-aryl-sulfilimine to enhance coupling efficiency. For example, in analogous syntheses, stoichiometric ratios of 1:1.03 (amine:sulfonyl chloride) in acetonitrile with 3,5-lutidine achieved yields >80% . Key optimization steps include:
- Temperature control : Reactions performed at 0–25°C to minimize side products.
- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) improve solubility of intermediates.
- Catalyst use : Sulfilimines (e.g., dimethyl sulfoxide-derived) reduce reaction time and impurities .
Q. How should researchers characterize the structural identity and purity of this compound?
- Methodological Answer :
- X-ray crystallography : Single-crystal analysis (e.g., using Bruker APEX2 detectors) confirms bond lengths and angles. For related sulfonamide-pyrimidine hybrids, R-factors <0.05 and data-to-parameter ratios >9:1 ensure reliability .
- NMR spectroscopy : - and -NMR should resolve aromatic protons (δ 7.5–8.5 ppm) and sulfonamide NH (δ 10–12 ppm). -NMR may detect fluorinated analogs .
- HPLC-MS : Use C18 columns with acetonitrile/water gradients (0.1% formic acid) for purity assessment (>95%) .
Q. What in vitro assays are suitable for initial evaluation of biological activity?
- Methodological Answer :
- Enzyme inhibition assays : Screen against kinases or proteases using fluorescence-based substrates (e.g., ATPase-Glo™ for kinase activity). IC values <10 µM indicate potential .
- Cellular cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa or MCF-7) with EC determination.
- Solubility testing : Use shake-flask methods in PBS (pH 7.4) to guide formulation .
Advanced Research Questions
Q. How can contradictions in biological activity data across studies be systematically resolved?
- Methodological Answer : Discrepancies often arise from:
- Purity variability : Validate compound integrity via LC-MS and elemental analysis.
- Assay conditions : Standardize buffer pH, temperature, and co-solvent concentrations (e.g., DMSO ≤0.1%).
- Target specificity : Use siRNA knockdown or CRISPR-Cas9 models to confirm on-target effects .
Q. What computational strategies are effective for modeling interactions between this compound and biological targets?
- Methodological Answer :
- Molecular docking : Employ AutoDock Vina with crystal structures (PDB IDs) of target enzymes (e.g., EGFR kinase). Focus on sulfonamide H-bonding with catalytic lysine residues.
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2 Å).
- QSAR modeling : Use MOE descriptors (e.g., logP, polar surface area) to correlate structure-activity trends .
Q. How can polymorphic forms of the compound be identified and controlled during crystallization?
- Methodological Answer :
- Crystallographic screening : Use solvent-drop method with 96-well plates (e.g., methanol/water mixtures).
- PXRD analysis : Compare experimental patterns with simulated data from single-crystal structures (e.g., CCDC entries).
- Thermal analysis : DSC/TGA to monitor phase transitions (e.g., melting points ±2°C between polymorphs) .
Q. What strategies improve aqueous solubility and stability for in vivo studies?
- Methodological Answer :
- Salt formation : Co-crystallize with N,N-diethylanilinium counterions to enhance solubility (e.g., 5–10 mg/mL in PBS) .
- Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm via DLS) for sustained release.
- Forced degradation studies : Expose to UV light (ICH Q1B) and acidic/alkaline conditions to identify degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
